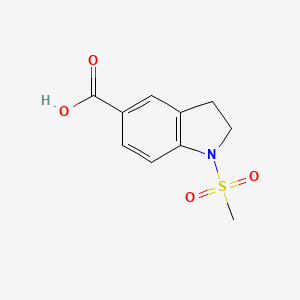

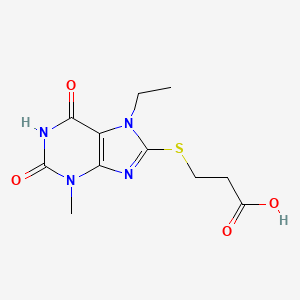

1-(2-Ethoxybenzyl)indoline-2,3-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-(2-Ethoxybenzyl)indoline-2,3-dione” is a derivative of indoline-2,3-dione . Indoline-2,3-dione, also known as Isatin, is an aromatic heterocyclic organic compound with the chemical formula C8H5NO2 . It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring .

Synthesis Analysis

The synthesis of indoline compounds often involves palladium-catalyzed intramolecular amination of ortho-C(sp2)-H bonds . This method is reported for the synthesis of 1,2-disubstituted and 1,2,3-trisubstituted indolines using commercially available materials .Molecular Structure Analysis

A theoretical study on 1H-indole-2,3-dione complexes with lithium, sodium, and potassium cations has been conducted . The study investigated the effects of these cations on the aromaticity of their complexes with 1H-indole-2,3-dione .Chemical Reactions Analysis

Indole is highly reactive towards classical electrophilic substitution reactions such as protonation, halogenation, alkylation, and acylation . The 3-position is the most reactive site on the unsubstituted ring .Physical And Chemical Properties Analysis

The physical and chemical properties of indoline-2,3-dione derivatives can be influenced by the substituents attached to the indoline ring . For instance, the presence of a benzyl substituent at the N-1 position on the indolin-2,3-dione ring can enhance the antiproliferative activity of the compound .科学的研究の応用

Alzheimer’s Disease Treatment

Indolin-2-one derivatives, which include “1-(2-Ethoxybenzyl)indoline-2,3-dione”, have been synthesized and tested as acetylcholine esterase (AChE) inhibitors . AChE inhibitors are used clinically to treat Alzheimer’s disease (AD), a progressive and neurodegenerative disease characterized by gradual loss of memory and other cognitive impairments .

Antioxidant Activity

In DPPH free radical-scavenging assay, most compounds of indolin-2-one derivatives showed weak scavenging activity . This suggests that they could potentially be used as antioxidants, which are substances that can prevent or slow damage to cells caused by free radicals.

Anticancer Agent

Cytotoxic evaluation of the compounds against three human cancer cell lines (SW620, human colon cancer; PC3, prostate cancer; NCI-H23, lung cancer) revealed that five compounds, including 3c, 3e, 5c, 5e, and 5g, exhibited strong cytotoxicity . Compound 5g was the most potent one with IC 50 values as low as 0.65 μM, even more potent than adriamycin, a positive control . Thus, compound 5g would be promising for further development as an anticancer agent.

Antiviral Activity

Indole derivatives possess various biological activities, including antiviral activity . For example, 6-Amino-4-substitutedalkyl-1 H -indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives also have anti-inflammatory activity . Inflammation is a vital part of the body’s immune response, and substances that can reduce inflammation can be used to treat a variety of conditions.

Antimicrobial Activity

Indole derivatives have been found to have antimicrobial activity . This means they can kill or inhibit the growth of microorganisms, which makes them potentially useful in treating infections.

Antitubercular Activity

(E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives derived from pyridine and Indole were prepared and investigated in active and dormant state against H 37 Ra MTB (Mycobacterium tuberculosis) and BCG (Mycobacterium bovis) for their in vitro antitubercular activity .

Antidiabetic Activity

Indole derivatives have also been found to have antidiabetic activity . This means they could potentially be used in the treatment of diabetes, a disease characterized by high blood sugar levels.

特性

IUPAC Name |

1-[(2-ethoxyphenyl)methyl]indole-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-2-21-15-10-6-3-7-12(15)11-18-14-9-5-4-8-13(14)16(19)17(18)20/h3-10H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQHFFHCPFKIYBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CN2C3=CC=CC=C3C(=O)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Ethoxybenzyl)indoline-2,3-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-2-[(3-chlorobenzyl)oxy]benzaldehyde](/img/structure/B3004330.png)

![N-(2,4-dimethoxyphenyl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B3004332.png)

![(E)-4-[(4-bromo-2-methylpyrazol-3-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B3004339.png)

![3-(Aminomethyl)-8lambda6-thiabicyclo[3.2.1]octane-8,8-dione hydrochloride](/img/structure/B3004343.png)

![N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-methoxybenzamide](/img/structure/B3004345.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B3004347.png)

![Methyl 4-[[6,7-dimethoxy-2-(4-methoxybenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B3004349.png)

![3-methyl-N-(3-methylbenzyl)-N-(4-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B3004350.png)